Absence of Histone Deacetylase (HDAC) Inhibition: Direct Comparison with Valproic Acid
In a direct head-to-head comparison in human umbilical vein endothelial cells (HUVECs), 2-ethyl-4-methylpentanoic acid exhibited no detectable HDAC inhibitory activity, whereas valproic acid (VPA) at 1 mM produced measurable histone H4 hyperacetylation, the established biochemical marker of HDAC inhibition [1]. Consequently, 2-ethyl-4-methylpentanoic acid did not affect endothelial cell proliferation, tube formation, or eNOS expression—all endpoints that were significantly suppressed by VPA (proliferation: 51 ± 5% inhibition; migration: 86 ± 11% inhibition; tube formation: 82 ± 3% inhibition at 1 mM) [2]. This functional divergence confirms that 2-ethyl-4-methylpentanoic acid cannot substitute for VPA in assays requiring HDAC inhibition, nor does it introduce confounding epigenetic effects when used as a control or synthetic intermediate.
| Evidence Dimension | HDAC inhibition (histone H4 hyperacetylation) |
|---|---|
| Target Compound Data | No detectable HDAC inhibition; no effect on proliferation, tube formation, or eNOS expression |
| Comparator Or Baseline | Valproic acid (VPA) at 1 mM: inhibits endothelial cell proliferation by 51 ± 5%, migration by 86 ± 11%, tube formation by 82 ± 3%; induces histone H4 hyperacetylation |
| Quantified Difference | Complete absence of HDAC inhibitory activity for target compound versus robust inhibition for VPA |
| Conditions | Human umbilical vein endothelial cells (HUVECs); VPA concentrations 0.25–1 mM; assessed via proliferation, migration, tube formation, and eNOS expression assays |
Why This Matters
This functional divergence eliminates confounding epigenetic activity in cellular assays, making the compound suitable as an inert control or intermediate where HDAC inhibition is undesirable.
- [1] Michaelis M, Michaelis UR, Fleming I, et al. Valproic acid inhibits angiogenesis in vitro and in vivo. Mol Pharmacol. 2004;65(3):520-527. View Source
- [2] Michaelis M, Michaelis UR, Fleming I, et al. Valproic acid inhibits angiogenesis in vitro and in vivo. Mol Pharmacol. 2004;65(3):520-527 — Table/Results: VPA 1 mM inhibited proliferation by 51 ± 5%, migration by 86 ± 11%, tube formation by 82 ± 3%. View Source
